molecular formula C11H13N3O2 B12272495 (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

Cat. No.: B12272495
M. Wt: 219.24 g/mol
InChI Key: UBCBNBJIABCDCQ-VIFPVBQESA-N
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Description

(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine ring system, which is a fused bicyclic structure containing nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Amino Group: The amino group is introduced through a series of reactions, such as amination or reductive amination.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the pyrrolo[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often use advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethanol: An aromatic compound with a similar structure but different functional groups.

    p-hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.

    4-hydroxybenzaldehyde: An aromatic aldehyde with similar structural features.

Uniqueness

(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is unique due to its specific combination of the pyrrolo[2,3-b]pyridine ring system and the amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-14-6-7(5-9(12)11(15)16)8-3-2-4-13-10(8)14/h2-4,6,9H,5,12H2,1H3,(H,15,16)/t9-/m0/s1

InChI Key

UBCBNBJIABCDCQ-VIFPVBQESA-N

Isomeric SMILES

CN1C=C(C2=C1N=CC=C2)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)N

Origin of Product

United States

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